molecular formula C13H13N5O3S B2922667 Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate CAS No. 339097-05-1

Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate

Cat. No.: B2922667
CAS No.: 339097-05-1
M. Wt: 319.34
InChI Key: URLXXHDSZJNMLV-UHFFFAOYSA-N
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Description

Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate is a complex organic compound that features a unique combination of triazolo[1,5-a]pyrimidine and thiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-1,2,4-triazole with an appropriate aldehyde to form the triazolo[1,5-a]pyrimidine core. This intermediate is then reacted with methyl 3-bromo-2-thiophenecarboxylate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • 1,2,4-triazolo[1,5-a]pyrimidine derivatives
  • Thiophene-based compounds

Uniqueness

Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate is unique due to its combination of triazolo[1,5-a]pyrimidine and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 3-[1-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3S/c1-7(21-9-4-6-22-10(9)11(19)20-2)8-3-5-15-13-16-12(14)17-18(8)13/h3-7H,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLXXHDSZJNMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N)OC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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